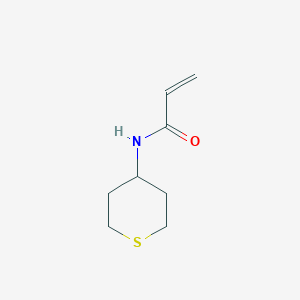

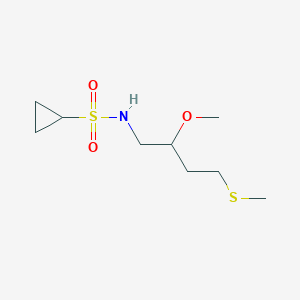

![molecular formula C15H12N4OS B2959840 N-(8H-茚并[1,2-d]噻唑-2-基)-1-甲基-1H-吡唑-5-甲酰胺 CAS No. 875120-42-6](/img/structure/B2959840.png)

N-(8H-茚并[1,2-d]噻唑-2-基)-1-甲基-1H-吡唑-5-甲酰胺

描述

“N-(8H-indeno[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide” is a derivative of 8H-Indeno[1,2-d]thiazole . It has been studied for its potential as a SARS-CoV-2 3CL Protease Inhibitor .

Synthesis Analysis

The compound is synthesized as part of a series of 8H-indeno[1,2-d]thiazole derivatives . The synthesis process involves the substitution of the methoxy group with butoxy, isobutoxy, and methyl groups and for the chlorine atom .Molecular Structure Analysis

The molecular structure of the compound involves an indene moiety that interacts with the hydrophobic S2 subsite with π-electrons with Arg188 and hydrophobic interaction with Met165. The 3,5-dimethoxybenzamido moiety of the compound forms strong H-bonds with Asn142, Glu166 on the S1 subsite .Chemical Reactions Analysis

The compound’s inhibitory activities are affected by the effects of steric hindrance and electron withdrawing. For instance, replacing the methoxy group on a similar compound with butoxy, isobutoxy, and methyl groups and a chlorine atom resulted in a significant drop in inhibitory activities .科学研究应用

抗菌和抗真菌剂

- 已经设计、合成并测试了包含吡唑和噻唑部分的新型类似物,以了解它们的抗菌活性。一些化合物表现出有希望的抗菌活性,特别是在非细胞毒性浓度下对金黄色葡萄球菌和枯草芽孢杆菌有效。这突出了此类化合物作为抗菌剂的潜力,而不会伤害哺乳动物细胞(Palkar 等,2017 年)。

抗肿瘤剂

- 合成了一系列包含吡唑和噻唑支架的化合物,并评估了它们的抗肿瘤活性。其中一些化合物对肝细胞癌 (HepG2) 细胞系表现出有希望的活性,表明它们具有作为抗肿瘤剂的潜力(Gomha 等,2016 年)。

抗真菌活性

- 合成了一系列具有吡唑部分的新型化合物,并对各种植物病原真菌表现出显着的抗真菌活性,其中一些化合物的活性高于市售杀菌剂。这表明它们在农业应用中可用于保护作物免受真菌感染(Du 等,2015 年)。

光合电子传递抑制剂

- 已经探索了吡唑衍生物抑制光合电子传递的能力,这是一种可用于开发新型除草剂的机制。一些化合物表现出与市售除草剂相当的抑制特性,表明它们在控制杂草生长中的潜在应用(Vicentini 等,2005 年)。

安全和危害

While specific safety and hazard information for this compound is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c1-19-11(6-7-16-19)14(20)18-15-17-13-10-5-3-2-4-9(10)8-12(13)21-15/h2-7H,8H2,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNBOBZVODBGIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8H-indeno[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

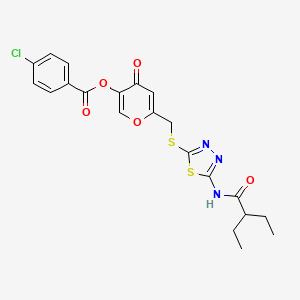

![4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2959761.png)

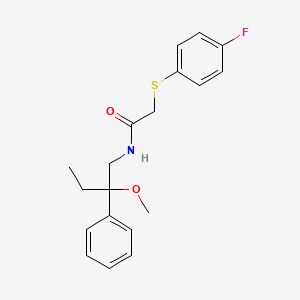

![N-(2,6-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2959768.png)

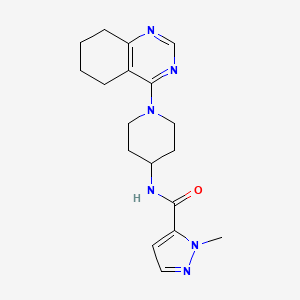

![3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2959769.png)

![2-Chloro-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyrazine](/img/structure/B2959774.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide](/img/structure/B2959778.png)

![3-benzyl-5-(4-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2959779.png)